molecular formula C15H24N6O3 B2820152 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 672891-46-2

7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2820152
CAS RN: 672891-46-2
M. Wt: 336.396
InChI Key: BYDMKADCBDABSX-UHFFFAOYSA-N
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Description

7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as E-217β, is a synthetic compound that belongs to the class of xanthine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. In

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

  • A study by Zygmunt et al. (2015) found that certain derivatives of purine-2,6-dione, similar to the compound , exhibited significant analgesic and anti-inflammatory effects. These compounds were more active than acetylic acid in tests.

Potential Psychotropic Activity

  • Research by Chłoń-Rzepa et al. (2013) investigated derivatives of purine-2,6-dione for their affinity to serotonin receptors and found some compounds to display antidepressant and anxiolytic properties.

Serotonin Receptor Targeting

  • A study conducted by Chłoń-Rzepa et al. (2015) synthesized arylpiperazine derivatives of purine-2,6-dione, which targeted serotonin and dopamine receptors, suggesting their potential as antidepressants or antipsychotics.

Anxiolytic, but Not Antidepressant, Activity

  • In research by Jastrzębska-Więsek et al. (2011), certain purine-2,6-dione analogs demonstrated specific anxiolytic activity without notable antidepressant effects in mouse models.

Purine Derivatives as Serotonin Receptor Ligands

  • A paper by Jurczyk et al. (2004) explored pyrimido[2,1-f]purine-2,4-dione derivatives, finding high affinity for serotonin and alpha receptors, suggesting their potential in treating anxiety or depression.

Novel Octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione Derivatives

  • Saito et al. (1997) synthesized novel derivatives related to the chemical structure of interest, potentially useful as intermediates in drug synthesis. (Saito et al., 1997)

3-Ylidenepiperazine-2,5-diones as Versatile Organic Substrates

  • Liebscher and Jin (1999) discussed the use of similar cyclic dipeptides in synthesizing natural products and analogues, indicating their versatility in chemical synthesis. (Liebscher & Jin, 1999)

Antidepressant and Anxiolytic-like Activity

  • Partyka et al. (2015) found that certain 7-arylpiperazinylalkyl derivatives of purine-2,6-dione displayed potent antidepressant and anxiolytic properties. (Partyka et al., 2015)

properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O3/c1-4-24-10-9-21-11-12(19(3)15(23)17-13(11)22)16-14(21)20-7-5-18(2)6-8-20/h4-10H2,1-3H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDMKADCBDABSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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